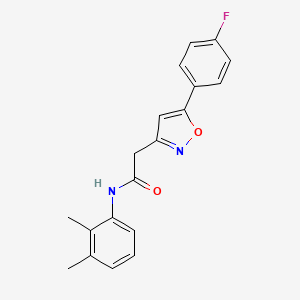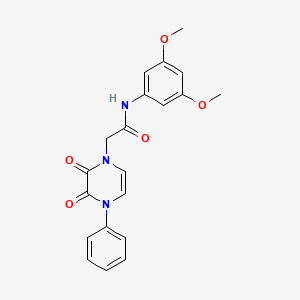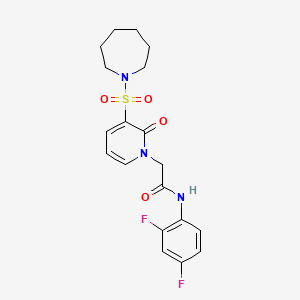
3-甲基-N-(1-(吡啶-2-基)吡咯啉-3-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide” appears to contain several functional groups including a pyridine ring, a pyrrolidine ring, a benzenesulfonamide group, and a methyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Unfortunately, without specific data on “3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide”, I can’t provide a detailed molecular structure analysis.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the pyridine ring in the compound can participate in electrophilic substitution reactions, while the benzenesulfonamide group can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, depend on its molecular structure. For example, the presence of a pyridine ring could increase the compound’s solubility in polar solvents .科学研究应用
金属配位和超分子结构
对甲磺酰胺、苯磺酰胺和甲苯磺酰胺的 N-[2-(吡啶-2-基)乙基] 衍生物的研究强调了它们作为金属配体的潜力。这些化合物之间的结构差异影响它们的超分子排列、氢键和分子间π-π堆积相互作用。此类特征对于设计和开发具有催化、储气和分离技术应用的金属有机框架 (MOF) 和配位聚合物至关重要 (Danielle L Jacobs、B. Chan 和 Abby R. O'Connor,2013 年)。
HIV-1 感染预防
含有甲苯磺酰胺基序的化合物,包括针对 HIV-1 感染合成的衍生物,已显示出作为小分子拮抗剂的潜力。这些化合物可用于制定针对 HIV-1 的预防策略,为抗病毒药物开发的持续努力做出贡献 (程德菊,2015 年)。
碳酸酐酶抑制
合成的甲基化和卤代苯磺酰胺作为人碳酸酐酶 (CA) 同工型的抑制剂的合成和测试突出了此类化合物在治疗应用中的潜力。对苯磺酰胺环结构的特定修饰可以增加对某些 CA 同工型的结合亲和力和选择性,这对于设计针对 CA 涉及的疾病(如青光眼、癫痫和癌症)的抑制剂非常有价值 (Irena Vaškevičienė 等,2019 年)。
抗菌活性
N-吡啶-3-基-苯磺酰胺及其衍生物已被合成并测试其抗菌活性。它们对各种革兰氏阳性和革兰氏阴性细菌的有效性表明了它们作为抗菌剂的潜力。这为开发新的抗菌药物以对抗耐药菌株开辟了途径 (A.O. Ijuomah、D. C. Ike 和 M. Obi,2022 年)。
转移氢化和催化应用
Cp*Ir(吡啶磺酰胺)Cl 预催化剂用于转移氢化酮的发展展示了磺酰胺衍生物在催化中的作用。这些发现可应用于制药和精细化学品的合成,其中高效和选择性的氢化反应至关重要 (A. Ruff、C. Kirby、B. Chan 和 Abby R. O'Connor,2016 年)。
作用机制
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
The exact mode of action of this compound is currently unknown. The interaction of the compound with its targets and the resulting changes would depend on the specific targets it binds to. For instance, if the compound inhibits an enzyme, it could prevent the enzyme from catalyzing its reaction, leading to a decrease in the production of certain biochemicals .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Based on the compound’s structure, it could potentially interact with various biochemical pathways, influencing cellular processes .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme in a cellular pathway, it could lead to a decrease in the production of certain biochemicals, affecting cellular functions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
安全和危害
未来方向
属性
IUPAC Name |
3-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-13-5-4-6-15(11-13)22(20,21)18-14-8-10-19(12-14)16-7-2-3-9-17-16/h2-7,9,11,14,18H,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQTYIVZFCZOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2763630.png)

![6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylquinolin-2-amine](/img/structure/B2763634.png)

![4-[4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2763636.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2763637.png)

![1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2763644.png)

![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2763647.png)
![2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2763648.png)
![Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2763650.png)
